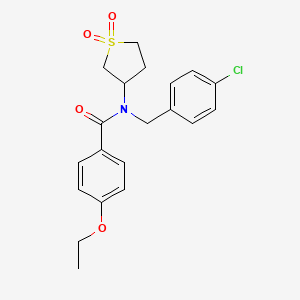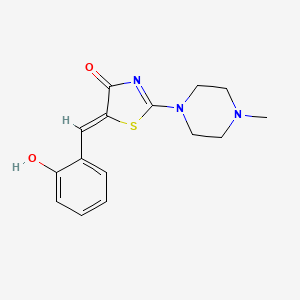
2-(3-(Benzyloxy)phenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Benzyloxy)phenyl]-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzyloxy group, and a methoxybenzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)phenyl]-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiol in the presence of a base to form the thiazolidine ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.
Attachment of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the thiazolidine ring using a methoxybenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[3-(Benzyloxy)phenyl]-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxybenzenesulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, phenol derivatives, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
2-[3-(Benzyloxy)phenyl]-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
2-(3-(ベンジルオキシ)フェニル)-3-((4-メトキシフェニル)スルホニル)チアゾリジンの作用機序は、その特定の用途によって異なります。生物系では、酵素、受容体、DNAなどの分子標的と相互作用する可能性があります。ベンジルオキシ基とメトキシフェニル基の存在は、その結合親和性と特異性に影響を与え、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
チアゾリジン-2,4-ジオン: 抗糖尿病作用で知られる化合物です。
2-(4-メトキシフェニル)チアゾリジン: 構造は似ていますが、ベンジルオキシ基がありません。
3-(ベンジルオキシ)フェニルチアゾリジン: 構造は似ていますが、メトキシフェニルスルホニル基がありません。
独自性
2-(3-(ベンジルオキシ)フェニル)-3-((4-メトキシフェニル)スルホニル)チアゾリジンは、ベンジルオキシ基とメトキシフェニルスルホニル基の両方が存在するため、独特です。これらは、明確な化学的および生物学的特性を与える可能性があります。
特性
分子式 |
C23H23NO4S2 |
|---|---|
分子量 |
441.6 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)sulfonyl-2-(3-phenylmethoxyphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C23H23NO4S2/c1-27-20-10-12-22(13-11-20)30(25,26)24-14-15-29-23(24)19-8-5-9-21(16-19)28-17-18-6-3-2-4-7-18/h2-13,16,23H,14-15,17H2,1H3 |
InChIキー |
OYOSTUKRSFRNQW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11593438.png)
![N-butyl-8-(furan-2-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11593445.png)
![5-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11593451.png)
![1-benzyl-4-hydroxy-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11593457.png)
![3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11593462.png)
amino}acetamide](/img/structure/B11593465.png)
![(5Z)-2-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593471.png)
![4-[(Z)-(2-(4-Bromophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B11593473.png)

![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11593488.png)
![(2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11593494.png)

![diethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11593518.png)
